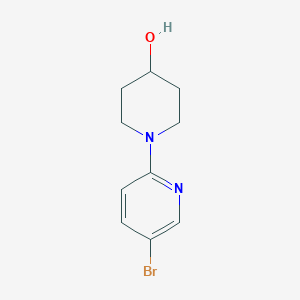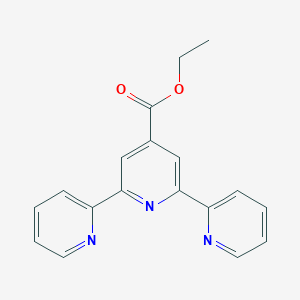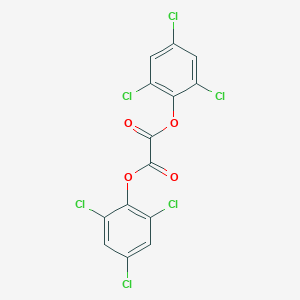
Bis(2,4,6-trichlorophenyl) oxalate
Overview
Description
Mechanism of Action
Target of Action
Bis(2,4,6-trichlorophenyl) oxalate (TCPO) primarily targets fluorescent dyes and hydrogen peroxide (H2O2) in a chemiluminescent reaction . The fluorescent dyes absorb the energy produced during the decomposition of the oxalate ester .
Mode of Action
TCPO reacts with hydrogen peroxide to produce a high-energy intermediate . This intermediate can transfer energy to a fluorescent dye, causing it to emit light . The reaction is initiated by a base, usually sodium acetate or sodium salicylate .
Biochemical Pathways
The chemiluminescent reaction involving TCPO is part of a broader class of reactions known as oxidative decarboxylation . In this process, TCPO and hydrogen peroxide react to form a high-energy intermediate, which then transfers energy to a fluorescent dye .
Result of Action
The result of TCPO’s action is the emission of light. When combined with a fluorescent dye and hydrogen peroxide, the mixture will start a chemiluminescent reaction to glow a fluorescent green color . Different colors can be achieved by using different fluorescent dyes .
Action Environment
The chemiluminescent reaction involving TCPO is influenced by several environmental factors. The presence of a base and hydrogen peroxide is necessary to initiate the reaction . The reaction is also affected by the type of fluorescent dye used
Biochemical Analysis
Biochemical Properties
The role of Bis(2,4,6-trichlorophenyl) oxalate in biochemical reactions is primarily related to its ability to generate chemiluminescence. When combined with a fluorescent dye and hydrogen peroxide, the mixture will start a chemiluminescent reaction
Molecular Mechanism
The molecular mechanism of this compound involves the generation of chemiluminescence. When it reacts with hydrogen peroxide, a high-energy intermediate is formed. This intermediate can transfer energy to a suitable acceptor (fluorophore), leading to the emission of light
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4,6-trichlorophenyl) oxalate can be synthesized by reacting 2,4,6-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in a dry solvent like toluene . The crude product is then purified by dissolving the by-product, triethylamine hydrochloride , in water, methanol, or ethanol, followed by recrystallization from ethyl acetate .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl) oxalate primarily undergoes chemiluminescent reactions . When combined with a fluorescent dye like 9,10-bis(phenylethynyl)anthracene , a solvent such as diethyl phthalate , a weak base like sodium acetate or sodium salicylate , and hydrogen peroxide , it produces a chemiluminescent reaction .
Common Reagents and Conditions:
Fluorescent dyes: 9,10-bis(phenylethynyl)anthracene, rhodamine B, rubrene, 9,10-diphenylanthracene.
Solvents: Diethyl phthalate.
Bases: Sodium acetate, sodium salicylate.
Oxidizing agent: Hydrogen peroxide.
Major Products: The major product of the chemiluminescent reaction is light emission . The specific wavelength of the emitted light depends on the fluorescent dye used. For example, using 9,10-bis(phenylethynyl)anthracene results in a fluorescent green color .
Scientific Research Applications
Bis(2,4,6-trichlorophenyl) oxalate is extensively used in scientific research due to its chemiluminescent properties . Some of its applications include:
Chemistry: Used as a reagent for the determination of fluorescent compounds and hydrogen peroxide.
Biology: Employed in enzyme-linked immunoassays (ELISA) and other bioanalytical techniques.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the manufacturing of glow sticks and other light-emitting devices.
Comparison with Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate is unique due to its high efficiency in chemiluminescent reactions. Similar compounds include:
- Bis(2,4-dinitrophenyl) oxalate .
- Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate .
- 9,10-Diphenylanthracene .
These compounds also exhibit chemiluminescent properties but differ in their efficiency, stability, and the specific wavelengths of light they emit .
Properties
IUPAC Name |
bis(2,4,6-trichlorophenyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)23-13(21)14(22)24-12-9(19)3-6(16)4-10(12)20/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPIWPYWJZSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151403 | |
| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-91-9 | |
| Record name | Bis(2,4,6-trichlorophenyl) oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4,6-trichlorophenyl) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(2,4,6-trichlorophenyl) oxalate?
A1: this compound has a molecular formula of C14H4Cl6O4 and a molecular weight of 452.88 g/mol.
Q2: How does the structure of this compound influence its solubility?
A2: The presence of the trichlorophenyl groups in this compound makes it relatively hydrophobic, leading to good solubility in organic solvents like acetonitrile and ethyl acetate but poor solubility in water. [, , ] This solubility characteristic is crucial for its application in peroxyoxalate chemiluminescence reactions.
Q3: How does the stability of this compound in solution vary with solvent and storage conditions?
A3: Studies have shown that this compound is most stable in acetonitrile when stored in polyethylene or high-quality borosilicate glass containers. [, ] Its stability decreases in the presence of hydrogen peroxide, with higher temperatures, and with increasing water content in the solution. []
Q4: What is the impact of metal oxides on the stability of this compound solutions?
A4: Research suggests that metal oxides, particularly those present in soda-lime glass, can accelerate the degradation of this compound in solution. [] This degradation can significantly impact the effectiveness of the compound in chemiluminescence applications.
Q5: What is the role of this compound in chemiluminescence reactions?
A5: this compound acts as a chemiluminescent reagent in the peroxyoxalate chemiluminescence (PO-CL) reaction. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It reacts with hydrogen peroxide in the presence of a base catalyst, typically imidazole, to generate a high-energy intermediate, 1,2-dioxetanedione. This intermediate then transfers energy to a fluorophore, causing it to emit light.
Q6: How does the choice of fluorophore influence the peroxyoxalate chemiluminescence reaction with this compound?
A6: Different fluorophores possess varying efficiencies in accepting energy from the high-energy intermediate generated in the peroxyoxalate reaction. [, , , , , , ] The choice of fluorophore ultimately dictates the color and intensity of the emitted light.
Q7: How is this compound used in analytical chemistry?
A7: this compound finds extensive use in analytical applications, particularly in high-performance liquid chromatography (HPLC) with chemiluminescence detection. [, , , , , , , , , , , ] It allows for the highly sensitive detection of various analytes, including pharmaceuticals, environmental pollutants, and biomolecules.
Q8: Can this compound be used for the detection of specific analytes?
A8: Yes, by coupling this compound-based chemiluminescence with separation techniques like HPLC and specific recognition elements like antibodies or molecularly imprinted polymers, researchers have developed methods for the sensitive detection of specific analytes such as hydrogen peroxide, glucose, alkaline phosphatase, cholesterol, and various drugs. [, , , , , , , ]
Q9: What are the key steps in the peroxyoxalate chemiluminescence reaction mechanism involving this compound?
A9: The peroxyoxalate chemiluminescence reaction involves several steps: (a) nucleophilic attack of the base catalyst (e.g., imidazole) on this compound; (b) reaction of the resulting intermediate with hydrogen peroxide to form a peracid derivative; (c) cyclization of the peracid to yield the high-energy intermediate 1,2-dioxetanedione; and (d) energy transfer from 1,2-dioxetanedione to the fluorophore, leading to light emission. [, , , , ]
Q10: What is the role of imidazole in the peroxyoxalate chemiluminescence reaction?
A10: Imidazole acts as a nucleophilic catalyst in the peroxyoxalate chemiluminescence reaction, facilitating the initial attack on this compound and accelerating the formation of the key intermediate, 1,1'-oxalyldiimidazole (ODI). [, , , ]
Q11: How does the concentration of this compound and other reagents influence the chemiluminescence reaction kinetics?
A11: The kinetics of the peroxyoxalate chemiluminescence reaction is influenced by the concentrations of this compound, hydrogen peroxide, base catalyst, and fluorophore. [, , , , ] Optimizing these concentrations is crucial for achieving maximum light emission intensity and desired reaction kinetics.
Q12: Are there any alternative oxalate esters that can be used in place of this compound for chemiluminescence applications?
A12: Yes, several other oxalate esters, such as bis(2,4-dinitrophenyl) oxalate (DNPO) and bis[2-(3,6,9-trioxadecyloxycarbonyl)-4-nitrophenyl] oxalate (TDPO), have been explored as alternatives to this compound in chemiluminescence reactions. [, , ] The choice often depends on factors like solubility, reaction kinetics, and desired emission intensity.
Q13: Are there efforts to develop more environmentally friendly alternatives to this compound?
A13: Researchers are actively exploring "greener" alternatives to traditional oxalates like this compound, focusing on compounds synthesized from naturally occurring molecules and utilizing less toxic solvents like triacetin and ethyl acetate. [, ] This shift towards environmentally benign options aims to minimize the ecological footprint of chemiluminescence applications.
Q14: What are the environmental concerns associated with this compound and its degradation products?
A14: The primary environmental concern with this compound stems from its degradation product, 2,4,6-trichlorophenol, which is considered an aquatic and terrestrial toxin. [] Responsible disposal and the development of greener alternatives are crucial for mitigating the environmental impact of this compound.
Q15: Are there strategies to reduce the environmental impact of using this compound?
A15: Minimizing solvent use, exploring alternative reaction media, and developing more easily degradable oxalate esters are all strategies being considered to reduce the environmental impact associated with this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




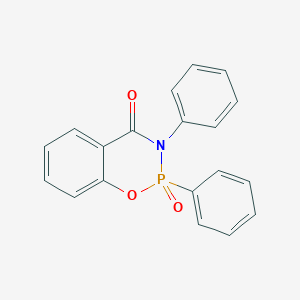
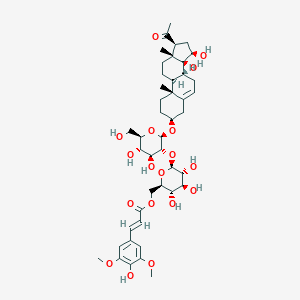

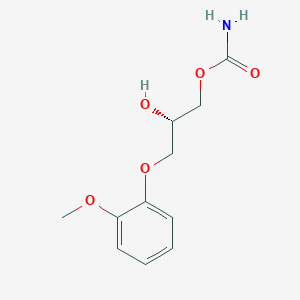
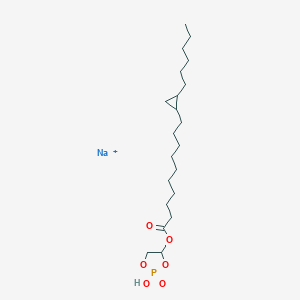
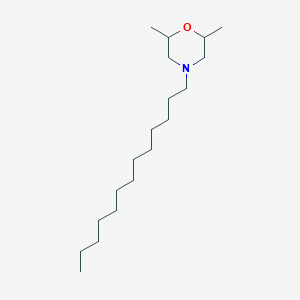
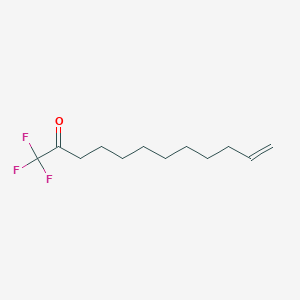
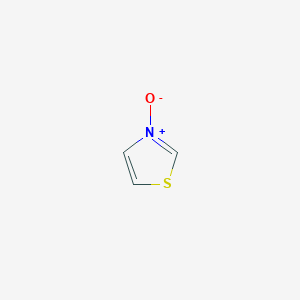
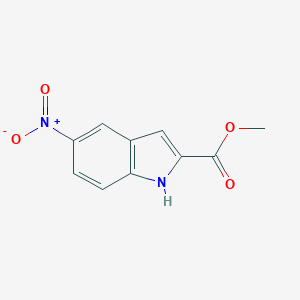
![5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione](/img/structure/B114846.png)
